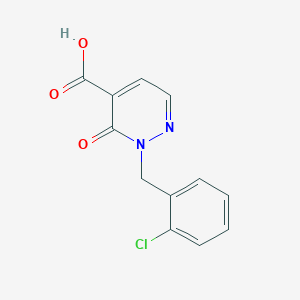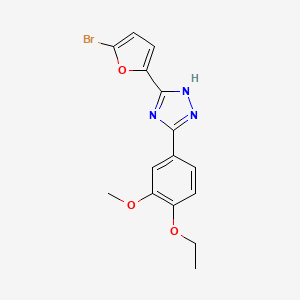
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate typically involves the bromination of an imidazole precursor followed by esterification. One common method includes the reaction of 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromo group at the 2-position. The resulting bromo compound is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazole derivatives.
Oxidation: Oxidized imidazole products with altered electronic properties.
Reduction: Reduced imidazole derivatives.
Hydrolysis: 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with target molecules. The ester group can also influence its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-bromo-1H-imidazole-5-carboxylate
- 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid
- Ethyl 1-methyl-1H-imidazole-2-carboxylate
Uniqueness
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both the bromo and ester groups, which confer distinct reactivity and solubility properties.
Propriétés
Formule moléculaire |
C9H13BrN2O2 |
|---|---|
Poids moléculaire |
261.12 g/mol |
Nom IUPAC |
ethyl 2-bromo-3-ethyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-12-7(8(13)14-5-2)6(3)11-9(12)10/h4-5H2,1-3H3 |
Clé InChI |
SMVJEPBCHIDICH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(N=C1Br)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)




![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)



![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)



